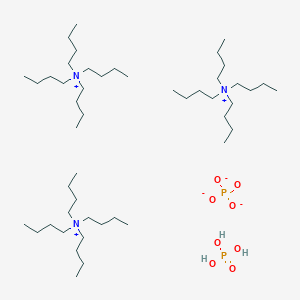![molecular formula C12H14O2 B14610089 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol CAS No. 61077-30-3](/img/structure/B14610089.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol is an organic compound with a unique structure that includes a peroxol group attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol typically involves the reaction of biphenyl derivatives with peroxides under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the peroxol group into the biphenyl structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, forming different oxidized products.
Reduction: Reduction of the peroxol group can lead to the formation of hydroxyl derivatives.
Substitution: The biphenyl core can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol involves its interaction with molecular targets through the peroxol group. This group can generate reactive oxygen species (ROS), which can interact with various cellular components, leading to different biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the peroxol group, making it less reactive in oxidation reactions.
1,2,3,4-Tetrahydronaphthalene: Similar structure but different reactivity due to the absence of the biphenyl core.
1,2,3,4-Tetrahydroisoquinoline: Contains a nitrogen atom, leading to different chemical properties and applications.
Uniqueness
Its ability to generate ROS and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61077-30-3 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(6-hydroperoxycyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H14O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,12-13H,4-5,9H2 |
InChI-Schlüssel |
QKRWRUNRIRNWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)OO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)



-lambda~5~-phosphane](/img/structure/B14610047.png)

![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)




